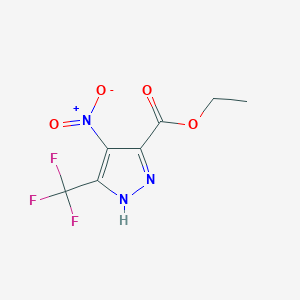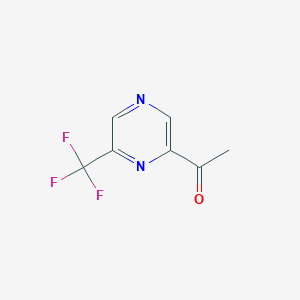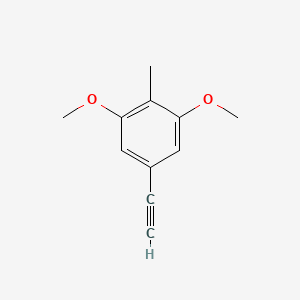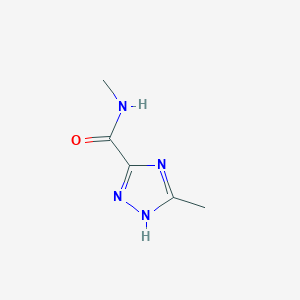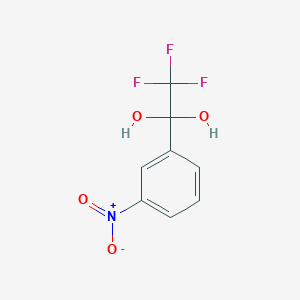
2,2,2-Trifluoro-1-(3-nitrophenyl)ethane-1,1-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(3-nitrophenyl)ethane-1,1-diol is an organic compound with the molecular formula C8H6F3NO4 It is characterized by the presence of trifluoromethyl and nitrophenyl groups attached to an ethanediol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-nitrophenyl)ethane-1,1-diol typically involves the reaction of 2,2,2-trifluoroacetophenone with nitric acid under controlled conditions. The reaction proceeds through nitration, followed by reduction and subsequent hydrolysis to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-1-(3-nitrophenyl)ethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, yielding 2,2,2-trifluoro-1-(3-aminophenyl)ethane-1,1-diol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 2,2,2-trifluoro-1-(3-nitrophenyl)ethanone or 2,2,2-trifluoro-1-(3-nitrophenyl)acetic acid.
Reduction: Formation of 2,2,2-trifluoro-1-(3-aminophenyl)ethane-1,1-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(3-nitrophenyl)ethane-1,1-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique trifluoromethyl and nitrophenyl groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-1-(3-nitrophenyl)ethane-1,1-diol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitrophenyl group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) and subsequent biological effects. The compound’s ability to modulate enzyme activity and protein function is also of interest in understanding its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoro-1-(4-nitrophenyl)ethane-1,1-diol
- 2,2,2-Trifluoro-1-(3-aminophenyl)ethane-1,1-diol
- 2,2,2-Trifluoro-1-(3-nitrophenyl)ethanone
Uniqueness
2,2,2-Trifluoro-1-(3-nitrophenyl)ethane-1,1-diol is unique due to the presence of both trifluoromethyl and nitrophenyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the nitrophenyl group provides opportunities for further functionalization and reactivity. This combination of features makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H6F3NO4 |
|---|---|
Poids moléculaire |
237.13 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(3-nitrophenyl)ethane-1,1-diol |
InChI |
InChI=1S/C8H6F3NO4/c9-8(10,11)7(13,14)5-2-1-3-6(4-5)12(15)16/h1-4,13-14H |
Clé InChI |
CHFOOOCBAANQBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(F)(F)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



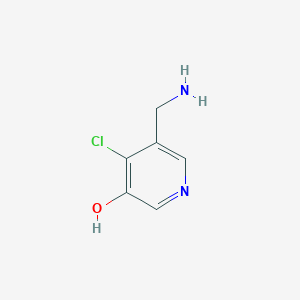
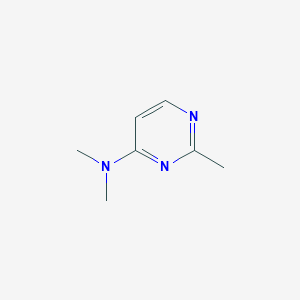
![2-(Difluoromethyl)thiazolo[5,4-c]pyridine](/img/structure/B13121751.png)

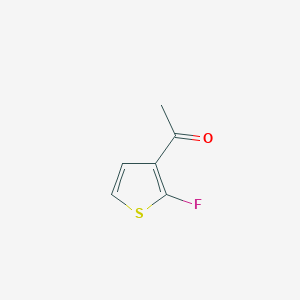
![6-(Difluoromethoxy)-2-methoxy-1H-benzo[d]imidazole](/img/structure/B13121762.png)
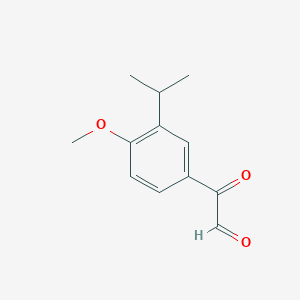
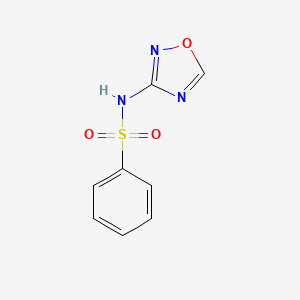
![[5-(Ethylsulfanyl)furan-3-yl]boronic acid](/img/structure/B13121786.png)
